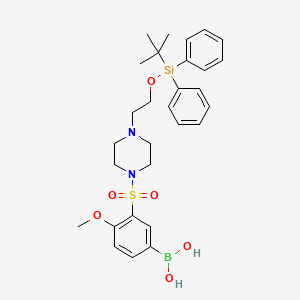![molecular formula C19H19N3O2S B1408426 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1858256-55-9](/img/structure/B1408426.png)
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Übersicht
Beschreibung
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. Due to its ability to selectively target MAO-B, MPTP has been extensively studied for its potential applications in treating various neurological disorders such as Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition
One significant application of this compound is in the development of Aurora kinase inhibitors. Such inhibitors are crucial in cancer treatment as they target the Aurora A kinase, an enzyme involved in the regulation of cell division. The inhibition of this kinase can effectively halt the proliferation of cancer cells. For instance, a compound similar in structure was studied for its potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Modification Methods
There has been research into novel methods for the preparation and modification of thieno[2,3-d]pyrimidin derivatives. These methods are crucial for the synthesis of various compounds, including those with potential pharmaceutical applications. An example is the method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which has broad implications for the creation of new medicinal compounds (A. A. Santilli, D. H. Kim, S. Wanser, 1971).
Anti-Angiogenic and DNA Cleavage Studies
Some derivatives of this compound have been synthesized and tested for their anti-angiogenic properties, which are crucial in combating tumor growth and metastasis. Additionally, these compounds have been evaluated for their DNA cleavage abilities, which is significant in the study of cancer treatments and genetic research. For instance, specific analogues of piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities (Vinaya Kambappa et al., 2017).
Antioxidant Activity
There is evidence that derivatives of thieno[2,3-d]pyrimidine exhibit significant antioxidant activities. These compounds, particularly those with electron-donating substituents, show notable radical scavenging abilities. This property is important in the context of oxidative stress-related diseases and aging (Y Kotaiah et al., 2012).
Antibacterial Activity
Some piperidine containing pyrimidine derivatives have been synthesized and assessed for their antibacterial properties. This research is crucial in the development of new antibiotics and treatments for bacterial infections (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Conformational Studies and Structural Modifications
Research has also focused on understanding the structural modifications and conformational features of thieno[2,3-d]pyrimidines. This kind of study is essential for understanding how structural changes can affect the biological activity and interaction patterns of these compounds (H. Nagarajaiah, N. Begum, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-15-17(22-9-7-14(8-10-22)19(23)24)20-11-21-18(15)25-16(12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNEGMHAMDVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1408351.png)
![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)



![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)
![ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1408364.png)